molecular formula C57H52O3P2 B12896972 (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine)

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine)

Cat. No.: B12896972
M. Wt: 847.0 g/mol
InChI Key: PJPZKONRYABKPI-UHFFFAOYSA-N
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Description

(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine): is a complex organic compound that features a xanthene core substituted with phosphine groups. This compound is known for its unique electronic properties and steric hindrance, making it valuable in various catalytic and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine) typically involves the following steps:

    Starting Materials: The synthesis begins with 9,9-dimethylxanthene and appropriate phosphine precursors.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using argon or nitrogen gas to prevent oxidation. Solvents like toluene or dichloromethane are commonly used.

    Catalysts: Palladium or other transition metal catalysts are employed to facilitate the coupling reactions.

    Temperature and Time: The reaction mixture is heated to temperatures ranging from 100°C to 150°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or oxygen.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phosphine groups can participate in substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Transition metal catalysts like palladium, nickel, or platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: The compound can be used to modify biomolecules, enhancing their stability and functionality.

Medicine:

    Drug Development: Its unique properties make it a valuable tool in the development of new pharmaceuticals.

Industry:

    Material Science: The compound is used in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine) exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets include transition metals like palladium, nickel, and platinum, which are commonly used in catalytic cycles.

Comparison with Similar Compounds

Uniqueness: What sets (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((3-(4-methoxyphenethyl)phenyl)(phenyl)phosphine) apart is its specific substitution pattern, which provides unique electronic and steric properties. This makes it particularly effective in certain catalytic processes where other similar compounds may not perform as well.

Properties

Molecular Formula

C57H52O3P2

Molecular Weight

847.0 g/mol

IUPAC Name

[3-[2-(4-methoxyphenyl)ethyl]phenyl]-[5-[[3-[2-(4-methoxyphenyl)ethyl]phenyl]-phenylphosphanyl]-9,9-dimethylxanthen-4-yl]-phenylphosphane

InChI

InChI=1S/C57H52O3P2/c1-57(2)51-23-13-25-53(61(47-17-7-5-8-18-47)49-21-11-15-43(39-49)29-27-41-31-35-45(58-3)36-32-41)55(51)60-56-52(57)24-14-26-54(56)62(48-19-9-6-10-20-48)50-22-12-16-44(40-50)30-28-42-33-37-46(59-4)38-34-42/h5-26,31-40H,27-30H2,1-4H3

InChI Key

PJPZKONRYABKPI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC(=C4)CCC5=CC=C(C=C5)OC)OC6=C1C=CC=C6P(C7=CC=CC=C7)C8=CC=CC(=C8)CCC9=CC=C(C=C9)OC)C

Origin of Product

United States

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